molecular formula C19H15N3OS B2503782 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide CAS No. 667910-87-4

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide

Cat. No.: B2503782
CAS No.: 667910-87-4
M. Wt: 333.41
InChI Key: DNSKJWPGHYLBGW-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The structure of this compound includes an imidazo[2,1-b]thiazole ring fused with a phenyl ring and a benzamide moiety, making it a complex and interesting molecule for scientific research.

Scientific Research Applications

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide has several scientific research applications:

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities associated with similar compounds, it could be beneficial to investigate its potential as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule .

Biochemical Analysis

Biochemical Properties

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide has been shown to display broad-spectrum antiproliferative activity against various cell lines This suggests that it interacts with a range of enzymes, proteins, and other biomolecules

Cellular Effects

The compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has shown potent antiproliferative activity against ovarian cancer cell line (OVCAR-3), a colon cancer cell line (HCT-15), two renal cancer cell lines (CAKI-1 and UO-31) and two leukemia cell lines (CCRF-CEM and SR) . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that imidazothiazole derivatives can modulate the immune system through T-cell activation and proliferation . They may also influence the mobility of neutrophils and stimulate antibody formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide typically involves the formation of the imidazo[2,1-b]thiazole core followed by its functionalization. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then coupled with a phenylamine derivative under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex molecules. For example, a three-reactor multistage system can be used to synthesize imidazo[2,1-b]thiazole derivatives without isolating intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazo[2,1-b]thiazole ring may yield imidazo[2,1-b]thiazole-6-carboxylic acid derivatives, while substitution reactions on the phenyl ring can produce various substituted phenyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide is unique due to its specific combination of the imidazo[2,1-b]thiazole ring with a phenyl and benzamide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-5-2-3-8-16(13)18(23)20-15-7-4-6-14(11-15)17-12-22-9-10-24-19(22)21-17/h2-12H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSKJWPGHYLBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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